molecular formula C21H22BrN3O5 B11537420 methyl 2-{[(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

methyl 2-{[(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

Cat. No.: B11537420
M. Wt: 476.3 g/mol
InChI Key: YHDBCIQTIQOEGT-ZVHZXABRSA-N
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Description

METHYL 2-[(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is a complex organic compound with a unique structure that includes bromine, methyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The intermediate is then reacted with butanamide to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The bromine and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amide groups to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

METHYL 2-[(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The bromine and phenoxy groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Similar in structure but lacks the complex amide and phenoxy groups.

    Methyl 2-bromomethyl benzoate: Contains a bromomethyl group instead of the phenoxyacetyl group.

    Methyl 4-bromo-2-(bromomethyl)benzoate: Similar but with different substitution patterns on the benzene ring.

Uniqueness

METHYL 2-[(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is unique due to its combination of bromine, phenoxy, and amide groups, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C21H22BrN3O5

Molecular Weight

476.3 g/mol

IUPAC Name

methyl 2-[[(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate

InChI

InChI=1S/C21H22BrN3O5/c1-13-8-9-18(16(22)10-13)30-12-20(27)25-24-14(2)11-19(26)23-17-7-5-4-6-15(17)21(28)29-3/h4-10H,11-12H2,1-3H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

YHDBCIQTIQOEGT-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C(=O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C(=O)OC)Br

Origin of Product

United States

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